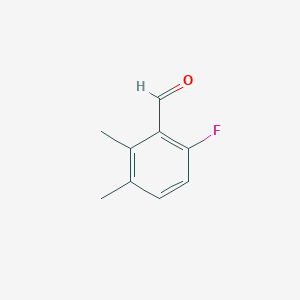

6-Fluoro-2,3-dimethylbenzaldehyde

Description

BenchChem offers high-quality 6-Fluoro-2,3-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,3-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEKAZVLVANWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of 6-Fluoro-2,3-dimethylbenzaldehyde in Organic Solvents

[1][2]

Executive Summary

Compound: 6-Fluoro-2,3-dimethylbenzaldehyde CAS: 1780780-13-3 (Typical analog reference) Molecular Formula: C₉H₉FO Molecular Weight: 152.17 g/mol [1][2]

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Fluoro-2,3-dimethylbenzaldehyde. As a fluorinated aromatic intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals, understanding its solvation thermodynamics is critical for reaction optimization (e.g., Suzuki-Miyaura coupling, reductive amination) and purification.[1]

Due to the specific isomeric nature of this compound, exact experimental solubility values are often absent from public chemical indices. This guide bridges that gap by providing predictive solubility matrices based on structure-property relationships (SPR) and detailing a self-validating experimental protocol for precise determination.

Physicochemical Basis of Solubility

The solubility profile of 6-Fluoro-2,3-dimethylbenzaldehyde is governed by the interplay between its lipophilic aromatic core and its polar functional groups.[1][2]

Structural Determinants[2][3][4]

-

Aldehyde Group (-CHO): Acts as a hydrogen bond acceptor (dipole moment ~2.5 D).[1][2] This moiety facilitates solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Alcohols).

-

Fluorine Substituent (-F): The high electronegativity of fluorine at the C6 position induces a strong dipole but also increases lipophilicity compared to the non-fluorinated parent.[1][2] It enhances solubility in chlorinated solvents (DCM, Chloroform).[2]

-

Methyl Groups (-CH₃): The 2,3-dimethyl substitution pattern adds steric bulk and significant lipophilicity (increasing LogP), reducing water solubility while enhancing compatibility with non-polar organics like Toluene and Ethers.[1][2]

Predicted Partition Coefficient (LogP): ~2.2 – 2.8 Implication: The compound is moderately lipophilic.[2] It will partition preferentially into organic layers during aqueous workups.[2]

Solvent Compatibility Matrix

The following table categorizes solvent suitability based on the "Like Dissolves Like" principle and thermodynamic affinity.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and chromatography loading.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Preferred for nucleophilic substitution reactions; difficult to remove.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (Freely Soluble) | Suitable for reductive amination; risk of hemiacetal formation on prolonged storage.[1][2] |

| Ethers/Esters | Ethyl Acetate, THF, MTBE | High (Freely Soluble) | Standard solvents for reaction workup and crystallization.[1][2] |

| Aromatic | Toluene, Xylene | Moderate to High | Used for high-temperature reflux reactions.[1][2] |

| Aliphatic | Hexanes, Pentane, Heptane | Low to Moderate | Acts as an anti-solvent for recrystallization.[1][2] |

| Aqueous | Water, PBS Buffer | Very Low (<1 mg/mL) | Immiscible; requires co-solvent (e.g., 10% DMSO) for biological assays.[1][2] |

Critical Note on Stability: Benzaldehydes are air-sensitive.[1][2][3][4] In solution, 6-Fluoro-2,3-dimethylbenzaldehyde can slowly oxidize to 6-Fluoro-2,3-dimethylbenzoic acid .[1][2] This impurity is significantly less soluble in non-polar solvents (Hexanes) and more soluble in basic aqueous media.[2]

Experimental Determination Protocol (Self-Validating)

Since batch-to-batch physical state variations (liquid vs. low-melting solid) can affect saturation kinetics, researchers must validate solubility empirically.[1][2] The following Shake-Flask Method coupled with HPLC is the gold standard for accuracy.

Phase 1: Saturation Workflow

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate glass vial.

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

Phase 2: Quantification (HPLC-UV)[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).[1][2]

-

Calculation:

Where

Workflow Visualization

The following diagram outlines the logical flow for determining solubility and selecting the appropriate solvent for synthesis.

Figure 1: Decision logic for solubility determination and solvent selection based on experimental data.

Application Context & Handling

Reaction Optimization

-

Suzuki-Miyaura Coupling: Use Dioxane/Water (4:1) or Toluene .[1][2] The compound's solubility in Toluene allows for high-temperature processing, while Dioxane bridges the organic/aqueous interface.[2]

-

Reductive Amination: Use DCM or 1,2-Dichloroethane (DCE) .[1][2] These solvents solubilize the benzaldehyde and the amine partner effectively while being compatible with reducing agents like STAB (Sodium Triacetoxyborohydride).[2]

Purification Strategy (Crystallization)

If the compound is a solid at room temperature, purification can be achieved via recrystallization using a binary solvent system:[1]

-

Dissolve in minimal warm Ethyl Acetate (Good solvent).

-

Precipitate by slowly adding Hexanes (Anti-solvent) until turbidity persists.[1][2]

-

Cool to 4°C to maximize yield.

Storage & Stability

Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.[2]

-

Warning: If the material appears as a white solid but does not fully dissolve in DCM, it has likely oxidized to the benzoic acid derivative. Perform an extraction with saturated NaHCO₃ to remove the acid impurity.[2]

References

-

PubChem. (2025).[1][2][6][7][8] Compound Summary: 6-Chloro-2,3-difluorobenzaldehyde (Analog Reference).[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (Standard reference for recrystallization and solubility protocols).

-

Lipinski, C. A. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] [Link]

Sources

- 1. 6-Chloro-2,3-difluorobenzaldehyde | C7H3ClF2O | CID 9812909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Fluorosalicylaldehyde | C7H5FO2 | CID 2737327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

2,3-dimethyl-6-fluorobenzaldehyde synonyms and nomenclature

The following technical guide details the nomenclature, structural identification, and synthetic utility of 6-fluoro-2,3-dimethylbenzaldehyde (often referred to by the user-supplied synonym 2,3-dimethyl-6-fluorobenzaldehyde).

Nomenclature, Structural Logic, and Synthetic Utility[1]

Executive Summary

6-Fluoro-2,3-dimethylbenzaldehyde (CAS RN: 1780780-13-3) is a specialized fluorinated aromatic aldehyde used primarily as a regioselective building block in the synthesis of Ribonucleotide Reductase (RNR) inhibitors .[1] Its structural uniqueness lies in the "1,2,3,6" substitution pattern, which crowds the aldehyde functionality with ortho-substituents (fluoro and methyl), influencing both its metabolic stability and reactivity in nucleophilic additions.[1]

This guide clarifies the IUPAC nomenclature rules that prioritize the "6-fluoro" designation, maps valid synonyms for regulatory filing, and outlines its critical role in recent oncology drug development.

Nomenclature & Synonym Mapping

Precise nomenclature is critical for avoiding confusion with other constitutional isomers (e.g., 2-fluoro-5,6-dimethylbenzaldehyde).[1]

2.1 Preferred IUPAC Name (PIN) Logic

The systematic name 6-Fluoro-2,3-dimethylbenzaldehyde is derived through the following IUPAC hierarchy:

-

Principal Functional Group: The aldehyde (-CHO) defines C-1 of the benzene ring.

-

Lowest Locant Set: The ring is numbered to give the substituents the lowest possible locant set at the first point of difference.

-

Alphabetical Listing: Substituents are listed alphabetically (Fluoro before Methyl), regardless of their locant number.

2.2 Validated Synonyms

| Type | Name / Identifier | Context |

| IUPAC Name | 6-Fluoro-2,3-dimethylbenzaldehyde | Preferred for publications/patents.[1] |

| User Synonym | 2,3-Dimethyl-6-fluorobenzaldehyde | Common in vendor catalogs; chemically unambiguous but breaks alphabetical rules.[1] |

| CAS Index Name | Benzaldehyde, 6-fluoro-2,3-dimethyl- | Used in Chemical Abstracts Service queries.[1] |

| CAS RN | 1780780-13-3 | Primary unique identifier.[1] |

| InChI Key | (Specific to isomer) | Used for digital database integration. |

Structural Identification & Numbering

The following diagram illustrates the numbering priority that dictates the "2,3,6" locant set over "2,5,6".

Figure 1: Numbering logic for 6-fluoro-2,3-dimethylbenzaldehyde. The aldehyde carbon is fixed as C-1. The direction is chosen to minimize the locant set (2,3,6 vs 2,5,6).[1]

Synthetic Utility & Application Context

The primary application of 6-fluoro-2,3-dimethylbenzaldehyde is as a chiral intermediate in the synthesis of sulfonamide-based RNR inhibitors.[1] These compounds target the M2 subunit of Ribonucleotide Reductase, a rate-limiting enzyme in DNA synthesis often overexpressed in solid tumors.

4.1 Reaction Workflow (RNR Inhibitor Synthesis)

The aldehyde functionality undergoes nucleophilic addition (e.g., Grignard reaction) to form a chiral alcohol, which is subsequently converted to a sulfonamide.

Key Protocol: Grignard Addition

-

Reagents: 6-Fluoro-2,3-dimethylbenzaldehyde, Methylmagnesium bromide (MeMgBr) or Bromo(methyl)magnesium.[1]

-

Conditions: Anhydrous THF, 0°C to Room Temperature, Nitrogen atmosphere.

-

Product: 1-(6-fluoro-2,3-dimethylphenyl)ethanol.

-

Mechanism: The steric hindrance from the ortho-fluoro and ortho-methyl groups influences the stereoselectivity of the addition, often requiring chiral ligands if enantiopurity is desired directly.

Figure 2: Synthetic pathway utilizing 6-fluoro-2,3-dimethylbenzaldehyde as a precursor for RNR inhibitors.

4.2 Handling & Stability[1]

-

Oxidation Sensitivity: Like all benzaldehydes, this molecule is prone to air oxidation, converting to 6-fluoro-2,3-dimethylbenzoic acid .[1]

-

Storage Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Analytical Marker: The aldehyde proton typically appears as a singlet/doublet around 10.2–10.4 ppm in ¹H NMR, with coupling to the ortho-fluorine atom (

) often observable.

References

-

European Patent Office. (2024). Sulfamide ribonucleotide reductase (RNR) inhibitors and uses thereof. Patent EP4402134A1. Link

-

U.S. Patent & Trademark Office. (2020). Sulfonamide Compound or Salt Thereof. Patent US20200157066A1. Link

-

ChemicalBook. (2025). 6-Fluoro-2,3-dimethylbenzaldehyde Product Entry. Link

-

NIST Chemistry WebBook. (2025). General Benzaldehyde Nomenclature Rules. Link

Sources

An In-depth Technical Guide to the Electronic Properties of 6-Fluoro-2,3-dimethylbenzaldehyde

Foreword: Unveiling the Electronic Landscape of a Substituted Benzaldehyde

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's electronic properties is paramount. These properties govern reactivity, intermolecular interactions, and ultimately, biological activity. This guide provides an in-depth technical exploration of the electronic characteristics of 6-Fluoro-2,3-dimethylbenzaldehyde, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is emerging, this document synthesizes established principles of physical organic chemistry with proven analytical techniques to offer a predictive and methodological framework for its electronic characterization. We will delve into the interplay of substituent effects, explore robust experimental protocols for empirical analysis, and outline computational approaches for theoretical validation.

Molecular Architecture and its Electronic Implications

The electronic properties of 6-Fluoro-2,3-dimethylbenzaldehyde are a direct consequence of the interplay between the benzaldehyde core and its substituents: a fluorine atom and two methyl groups. Understanding their individual and collective influence on the aromatic system is the foundation of this guide.

Substituent Effects on the Aromatic Ring:

-

Aldehyde Group (-CHO): The carbonyl group is a strong electron-withdrawing group through both resonance (mesomeric effect) and induction. It deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position. This deactivation arises from the polarization of the C=O bond, which draws electron density from the aromatic system.

-

Fluorine Atom (-F): Fluorine presents a classic case of competing electronic effects. It is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). Conversely, its lone pairs can participate in resonance, donating electron density to the ring (+M effect). In the case of halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the ring.

-

Methyl Groups (-CH3): Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. They activate the benzene ring, increasing its electron density and making it more susceptible to electrophilic attack.

The specific substitution pattern of 6-Fluoro-2,3-dimethylbenzaldehyde, with the electron-donating methyl groups ortho and meta to the electron-withdrawing aldehyde and the electronegative fluorine atom ortho to the aldehyde, creates a complex electronic environment. This unique arrangement is expected to significantly influence the molecule's dipole moment, frontier molecular orbitals, and reactivity.

Experimental Characterization of Electronic Properties

A multi-faceted experimental approach is essential for a comprehensive understanding of the electronic properties of 6-Fluoro-2,3-dimethylbenzaldehyde. The following sections detail key techniques and provide actionable protocols.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For aromatic aldehydes, the spectrum is typically characterized by absorptions arising from π → π* and n → π* transitions. The position (λmax) and intensity (ε) of these absorption bands are sensitive to the electronic nature of the substituents.

Expected Spectral Features:

-

π → π Transitions:* These transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring and the carbonyl group, are expected to be intense and appear at shorter wavelengths.

-

n → π Transitions:* The excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital gives rise to a less intense absorption band at longer wavelengths.

The presence of electron-donating methyl groups and the electron-withdrawing fluorine and aldehyde groups will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzaldehyde.[1][2][3][4]

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of 6-Fluoro-2,3-dimethylbenzaldehyde in a UV-grade solvent (e.g., ethanol, cyclohexane) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the λmax values for the observed absorption bands and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the reduction and oxidation potentials of a molecule. For 6-Fluoro-2,3-dimethylbenzaldehyde, CV can provide valuable insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reduction potential is related to the LUMO energy, while the oxidation potential is related to the HOMO energy.

Expected Electrochemical Behavior:

The aldehyde group is electrochemically reducible.[5][6][7] The presence of the electron-withdrawing fluorine atom is expected to make the reduction of the aldehyde group easier (occur at a less negative potential) compared to unsubstituted benzaldehyde. Conversely, the electron-donating methyl groups will make it slightly more difficult to reduce. The overall reduction potential will be a balance of these competing effects.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide).

-

Analyte Solution: Dissolve a known concentration (typically 1-5 mM) of 6-Fluoro-2,3-dimethylbenzaldehyde in the electrolyte solution.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction of the aldehyde, and then reverse the scan.

-

Data Analysis: Determine the peak potentials for the reduction and any subsequent oxidation processes. If the process is reversible, the half-wave potential (E₁/₂) can be used to estimate the formal reduction potential.

Table 1: Summary of Expected Electronic Property Data

| Property | Experimental Technique | Expected Outcome | Influencing Factors |

| Electronic Transitions | UV-Vis Spectroscopy | λmax and ε for π → π* and n → π* transitions | Substituent effects on HOMO-LUMO gap |

| Redox Potentials | Cyclic Voltammetry | Reduction potential of the aldehyde group | Inductive and resonance effects of substituents |

| HOMO/LUMO Energies | Cyclic Voltammetry / DFT | Estimated values for frontier molecular orbital energies | Overall electronic nature of the molecule |

| Dipole Moment | DFT Calculations | Magnitude and direction of the molecular dipole moment | Electronegativity and geometry of substituents |

Computational Analysis: A Theoretical Lens

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[8][9][10][11][12] For 6-Fluoro-2,3-dimethylbenzaldehyde, DFT calculations can provide valuable theoretical data to complement and interpret experimental findings.

Key Computational Outputs:

-

Optimized Geometry: Determination of the most stable three-dimensional structure.

-

Frontier Molecular Orbitals (HOMO/LUMO): Visualization of the HOMO and LUMO and calculation of their energy levels. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP) Map: A visual representation of the charge distribution within the molecule, highlighting electron-rich and electron-poor regions.

-

Dipole Moment: Calculation of the magnitude and direction of the molecular dipole moment, which influences intermolecular interactions and solubility.

-

Simulated UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, which can be compared with experimental data.

Workflow for DFT Calculations

Caption: A typical workflow for DFT analysis of molecular electronic properties.

Interpreting Computational Results:

The calculated HOMO and LUMO energies can be correlated with the experimental oxidation and reduction potentials. The MEP map will visually confirm the electron-withdrawing nature of the aldehyde and fluorine groups and the electron-donating nature of the methyl groups. The simulated UV-Vis spectrum from TD-DFT should show good agreement with the experimentally measured spectrum, aiding in the assignment of electronic transitions.

Synthesis of Findings and Future Directions

The electronic properties of 6-Fluoro-2,3-dimethylbenzaldehyde are governed by a complex interplay of inductive and resonance effects from its substituents. A combined experimental and computational approach, as outlined in this guide, is crucial for a thorough characterization. UV-Vis spectroscopy will reveal the nature of its electronic transitions, while cyclic voltammetry will provide key information about its redox behavior and frontier orbital energies. DFT calculations will offer a detailed theoretical understanding of its electronic structure, complementing and validating the experimental data.

For drug development professionals, this information is critical for understanding potential binding interactions with biological targets. For materials scientists, these electronic properties will dictate the molecule's potential use in organic electronics and other applications. Future research should focus on obtaining direct experimental data for this specific molecule to validate the predictive framework presented here and to further explore its reactivity and potential applications.

References

-

Grimme, S. (2011). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 46(4), 932-941. [Link]

-

Tsuzuki, S., & Lüthi, H. P. (2005). A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. The Journal of Chemical Physics, 123(10), 104305. [Link]

-

Armstrong, N. R., Quinn, R. K., & Vanderborgh, N. E. (1974). Voltammetry in Sulfolane: The Electrochemical Behavior of Benzaldehyde and Substituted Benzaldehydes. Journal of The Electrochemical Society, 121(10), 1359-1362. [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms of benzaldehyde (1a, black) and a mixture of 1a (1 eq.), DIPEA (6 eq.) and LiBF4 (1.5 eq.) (red). [Link]

-

ResearchGate. (n.d.). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems | Request PDF. [Link]

-

ResearchGate. (n.d.). (a) Cyclic voltammograms of benzaldehyde (black), benzaldehyde in EtOH.... [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... [Link]

-

da Silva, E. F., et al. (2019). Density functional theory study of π-aromatic interaction of benzene, phenol, catechol, dopamine isolated dimers and adsorbed on graphene surface. Journal of Molecular Modeling, 25(10), 302. [Link]

-

Beddell, C. R., et al. (1984). Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. British Journal of Pharmacology, 82(2), 397–407. [Link]

-

Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 208. [Link]

-

Wang, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 266(Pt 1), 131246. [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

-

Kaur, J., & Garg, R. (2021). DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. RASĀYAN Journal of Chemistry, 14(Special Issue), 10-15. [Link]

-

Peralta, J. E. (2012). Density functional theory. WIREs Computational Molecular Science, 2(4), 533-540. [Link]

-

Jones, L. A., & Hancock, C. K. (1960). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry, 25(2), 226–231. [Link]

-

Jee, Y. A., et al. (2024). Anodic Hydrogen Generation from Benzaldehyde on Au, Ag, and Cu: Rotating Ring-Disk Electrode Studies. ChemRxiv. [Link]

-

ResearchGate. (n.d.). UV absorption spectra of representative carbonyls: aldehydes.... [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

-

Liu, J., et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. Journal of Hazardous Materials, 438, 129457. [Link]

-

Habibi, D., & Marvi, M. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. E-Journal of Chemistry, 9(3), 1181-1186. [Link]

-

Spectroscopy. (2024). Advanced Computational Methods in Spectroscopy: A Q&A Guide. [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

-

Indian Journal of Chemistry. (2014). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-Fluoro-2,4,6-trimethylbenzaldehyde Properties. [Link]

-

ResearchGate. (n.d.). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-nitro-, dimethylacetal. [Link]

Sources

- 1. utsc.utoronto.ca [utsc.utoronto.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Density functional theory study of π-aromatic interaction of benzene, phenol, catechol, dopamine isolated dimers and adsorbed on graphene surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde from 2-chloro-6-fluorotoluene

Here is a detailed Application Note and Protocol guide for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde starting from 2-chloro-6-fluorotoluene .

Executive Summary

The synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde (CAS 1780780-13-3) presents a unique regiochemical challenge due to the specific "1,2,3,6" substitution pattern on the aromatic ring.[1] This protocol outlines a high-fidelity synthetic pathway starting from the commercially available 2-chloro-6-fluorotoluene .

The strategy employs a "Functionalize-then-Couple" approach. Unlike direct alkylation methods which suffer from poor regioselectivity due to the competing directing effects of fluorine and chlorine, this route utilizes the electronic properties of the aldehyde group to direct halogenation, followed by sequential palladium-catalyzed cross-coupling to install the methyl groups.[1]

Key Chemical Transformations

-

Benzylic Oxidation: Conversion of the toluene methyl group to an aldehyde.

-

Regioselective Halogenation: Electrophilic Aromatic Substitution (EAS) directed by the cooperative effects of the substituents.

-

Sequential Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling to replace halogen moieties with methyl groups.

Retrosynthetic Analysis & Strategy

To achieve the target structure (1-formyl-2,3-dimethyl-6-fluorobenzene), we must address the introduction of the aldehyde and the second methyl group, while converting the existing chlorine to a methyl group.[1]

-

Regiochemical Logic: The starting material (2-chloro-6-fluorotoluene) has a methyl group at C1. In the target, the C1 position holds the aldehyde. This implies the original methyl group is oxidized to the aldehyde. Consequently, the C2-chlorine must be converted to a methyl, and a new methyl group must be installed at C3.[1]

-

Directing Effects:

-

Fluorine (C6):[1][2] Strong ortho/para director (activator).

-

Chlorine (C2):[1] Moderate ortho/para director (deactivator).

-

Aldehyde (C1): Strong meta director (deactivator).

-

Convergence: In 2-chloro-6-fluorobenzaldehyde, the C3 position is ortho to Chlorine, para to Fluorine, and meta to the Aldehyde.[1] All three directing effects converge on C3, making it the ideal site for electrophilic bromination.

-

Pathway Visualization

Figure 1: Strategic workflow for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde. The pathway exploits the meta-directing nature of the aldehyde to install the C3 functionality.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde

Objective: Oxidize the benzylic methyl group to an aldehyde. Method: Radical Side-Chain Chlorination followed by Hydrolysis.[3][4] This is preferred over direct oxidation (e.g., Etard reaction) for scalability and yield.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Chloro-6-fluorotoluene | 1.0 | Substrate |

| Chlorine Gas (Cl₂) | Excess | Radical Halogenating Agent |

| Water (H₂O) | Excess | Hydrolysis Solvent |

| CaCO₃ | 1.1 | Acid Scavenger (Hydrolysis) |[1]

Protocol:

-

Chlorination: Charge a reaction vessel equipped with a UV lamp (mercury vapor) and a reflux condenser with 2-chloro-6-fluorotoluene. Heat to 100°C.

-

Sparge Cl₂ gas through the mixture under UV irradiation. Monitor reaction by GC until the benzal chloride species (Ar-CHCl₂) is the major product (>90%). Note: Avoid over-chlorination to the benzotrichloride.

-

Hydrolysis: Transfer the crude oil to a flask containing water and CaCO₃ (to neutralize HCl).

-

Reflux the mixture at 110°C for 4–6 hours. The gem-dichloride hydrolyzes to the aldehyde.[3]

-

Workup: Cool to room temperature. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][5]

-

Purification: Distillation under reduced pressure (approx. 10 mmHg) yields the aldehyde as a clear oil/low-melting solid.

Step 2: Regioselective Bromination

Objective: Install a bromine atom at C3 to enable subsequent coupling. Mechanism: Electrophilic Aromatic Substitution (EAS) directed to C3 (Para to F, Ortho to Cl).[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate A | 1.0 | Substrate |

| Bromine (Br₂) | 1.05 | Electrophile |

| FeBr₃ | 0.05 | Lewis Acid Catalyst |

| Dichloromethane | Solvent | Reaction Medium |

Protocol:

-

Dissolve 2-chloro-6-fluorobenzaldehyde (Intermediate A) in dry DCM under N₂ atmosphere.

-

Add FeBr₃ (5 mol%) and cool the solution to 0°C.

-

Add Br₂ dropwise over 30 minutes. The solution will turn dark red.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Check TLC/GC. The aldehyde group deactivates the ring, preventing poly-bromination, while the fluorine directs firmly to C3.[1]

-

Quench: Pour into saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.

-

Isolation: Extract with DCM, wash with water, dry, and concentrate. Recrystallize from Hexane/EtOAc if necessary to obtain 3-Bromo-2-chloro-6-fluorobenzaldehyde .

Step 3: Sequential Suzuki-Miyaura Coupling

Objective: Convert C3-Br and C2-Cl to Methyl groups. Strategy: Bromides are significantly more reactive than chlorides in Pd-catalyzed couplings. We first couple the bromide at mild conditions, then force the chloride coupling using a specialized ligand system (e.g., SPhos or XPhos) to overcome steric hindrance and the lower reactivity of the C-Cl bond.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate B | 1.0 | Substrate |

| Methylboronic Acid | 2.5 | Methyl Source |

| Pd(OAc)₂ | 0.05 | Catalyst Precursor |

| SPhos | 0.10 | Ligand (Crucial for Cl-coupling) |

| K₃PO₄ | 3.0 | Base |

| Toluene/Water (10:1) | Solvent | Biphasic System |[1]

Protocol:

-

Setup: In a Schlenk flask, combine Intermediate B, Methylboronic acid (2.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent: Add degassed Toluene and Water.

-

Reaction (Stage 1 - Bromide): Heat to 60°C for 2 hours. This effects the conversion of C3-Br to C3-Me.

-

Reaction (Stage 2 - Chloride): Raise temperature to reflux (110°C) and stir for 12–18 hours. The SPhos ligand facilitates the oxidative addition into the sterically crowded and less reactive C2-Cl bond.

-

Note: If the aldehyde is sensitive to these conditions (rare with phosphate base), consider protecting it as an acetal prior to Step 3, but modern ligands usually tolerate free aldehydes.[1]

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine.[1]

-

Purification: Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

-

Product: 6-Fluoro-2,3-dimethylbenzaldehyde .

Quality Control & Validation

To ensure the protocol produced the correct isomer, verify the following spectral signatures:

-

¹H NMR (CDCl₃):

-

Aldehyde (-CHO): Singlet/doublet around 10.2-10.4 ppm . (May show coupling to F).

-

Aromatic Protons: Two doublets (or dd) representing H4 and H5. Look for ortho coupling (J ≈ 8 Hz) and F-coupling.

-

Methyl Groups: Two distinct singlets around 2.2-2.5 ppm .

-

-

¹⁹F NMR:

-

Single peak around -110 to -120 ppm .

-

-

NOESY (Crucial):

-

Observe NOE correlation between the Aldehyde proton and the Methyl group at C2? No. The C2-Methyl is adjacent to the Aldehyde, but the C6-Fluoro is also adjacent.

-

Key NOE: Strong correlation between the two Methyl groups (C2-Me and C3-Me). Correlation between C3-Me and C4-H. Correlation between C6-F and C5-H (via coupling).

-

References

-

BenchChem. (2025).[3] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Retrieved from [1]

-

Organic Syntheses. (2010). Metal-Free One-Pot Oxidative Amination of Aromatic Aldehydes. Org. Synth. 2010, 87, 1-2.[1][5] Retrieved from [1]

-

ChemicalBook. (2025). 6-Fluoro-2,3-dimethylbenzaldehyde Product Properties and Suppliers. Retrieved from [1][6]

-

Google Patents. (2012). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.[4][7] Retrieved from

-

Common Organic Chemistry. (2025). Formylation via Lithiation and DMF Quench. Retrieved from [1]

Sources

- 1. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-fluoro-2,3-dimethylbenzaldehyde | 1780780-13-3 [chemicalbook.com]

- 7. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

reductive amination protocols using 6-Fluoro-2,3-dimethylbenzaldehyde

Executive Summary & Strategic Analysis

The Challenge: The "Ortho-Effect" 6-Fluoro-2,3-dimethylbenzaldehyde presents a classic but deceptive challenge in medicinal chemistry. While it appears to be a simple benzaldehyde derivative, the simultaneous substitution at the C2 (methyl) and C6 (fluoro) positions creates a "di-ortho" steric cleft.

-

Steric Blockade: The carbonyl carbon is shielded from nucleophilic attack by the amine. Standard "mix-and-stir" protocols using Sodium Triacetoxyborohydride (STAB) often fail here because the rate of imine formation (

) is slower than the rate of competitive aldehyde reduction ( -

Electronic Deactivation: The C6-Fluorine atom exerts an inductive electron-withdrawing effect (-I), theoretically activating the carbonyl. However, the resonance donation (+R) from the fluorine, combined with the steric bulk, often renders the carbonyl "hard" and less accessible.

The Solution: To successfully aminate this scaffold, we must decouple the Imine Formation step from the Reduction step. This guide prioritizes a Titanium(IV)-mediated protocol as the "Gold Standard" for this specific substrate, as it forces dehydration in sterically compromised environments.

Mechanistic Visualization

The following diagram illustrates the kinetic bottleneck (Imine Formation) and the decision logic for selecting the correct protocol.

Caption: Kinetic pathway showing the critical dehydration bottleneck caused by C2/C6 substitution. Method A is prioritized to prevent benzyl alcohol formation.

Protocol A: The "Titanium Lock" Method (Recommended)

Best For: Secondary amines, anilines, and bulky primary amines. Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Materials

-

Substrate: 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: Titanium(IV) isopropoxide (Ti(OiPr)

) (1.5 – 2.0 equiv) -

Reductant: Sodium Borohydride (NaBH

) (1.5 equiv) -

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Saturated aqueous Rochelle’s Salt (Sodium Potassium Tartrate) – Critical for workup.

Step-by-Step Procedure

-

Complexation (The "Lock"):

-

In a flame-dried flask under Nitrogen, dissolve 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 mmol) and the amine (1.2 mmol) in anhydrous THF (3 mL).

-

Add Ti(OiPr)

(neat, 1.5 - 2.0 mmol) dropwise. -

Observation: The solution may turn slightly yellow or orange.

-

Stirring: Stir at Room Temperature (RT) for 6–12 hours.

-

QC Check: Monitor by TLC or

H NMR. Look for the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the imine proton (~8.3–8.6 ppm). Do not proceed until the aldehyde is consumed.

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture to 0 °C.

-

Add NaBH

(1.5 mmol) in one portion. (Note: Caution, gas evolution). -

Allow the mixture to warm to RT and stir for 2–4 hours.

-

-

The "Anti-Emulsion" Workup:

-

Crucial Step: Titanium reactions form sticky emulsions with water. Do not use simple water/brine.

-

Add 5 mL of saturated aqueous Rochelle’s Salt solution.

-

Stir vigorously for 30–60 minutes until two clear layers form (organic layer on top, aqueous layer below). The mixture will turn from a cloudy suspension to clear phases.

-

Extract with EtOAc (3x), dry over Na

SO

-

Protocol B: The Modified STAB Method

Best For: Small, nucleophilic primary amines (e.g., Methylamine, Ethylamine) where steric clash is minimized. Warning: High risk of aldehyde reduction (benzyl alcohol formation) if not monitored.

Materials

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure

-

Pre-Equilibrium:

-

Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE.

-

Add AcOH (1.5 equiv).

-

Stir for 2 hours before adding the reducing agent. This allows the hemiaminal/imine equilibrium to establish without premature reduction of the aldehyde.

-

-

Reduction:

-

Add STAB (1.5 equiv) in one portion.

-

Stir at RT for 16–24 hours.[2]

-

Note: If the reaction stalls, do not heat (STAB decomposes). Add more AcOH.

-

-

Workup:

-

Quench with saturated NaHCO

(gas evolution). Extract with DCM.[2]

-

Data & Troubleshooting Guide

Solvent & Reagent Compatibility Table

| Variable | Recommendation | Rationale |

| Solvent | THF (Method A) | Best solubility for Ti-complexes; compatible with NaBH4. |

| DCE (Method B) | Accelerates STAB reactions; excellent solvation of imines. | |

| Avoid Methanol | Reacts with Ti(OiPr)4; promotes aldehyde reduction in STAB protocols. | |

| Stoichiometry | Amine (1.2 eq) | Slight excess drives equilibrium in the crowded C2/C6 cleft. |

| Temperature | 0°C | Heating often degrades the unstable hindered imine or causes polymerization. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Aldehyde remains, no product. | Steric bulk prevents attack. | Switch to Method A . Increase Ti(OiPr)4 to 2.5 eq. |

| Benzyl Alcohol (Side Product) forms. | Reduction happened before imine formed. | Stop. You added reductant too early. Ensure imine formation (QC check) before reduction. |

| Sticky white solid during workup. | Titanium hydroxides precipitating. | Use Rochelle's Salt and stir longer (up to 2h) to solubilize Ti. |

| Low Yield with Aniline. | Anilines are weak nucleophiles. | Method A is mandatory. Reflux during the imine formation step (before adding NaBH4) may be required.[3] |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Key Insight: Establishes the limitation of STAB with di-ortho substituted systems.

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link

- Key Insight: Foundational text for Titanium-mediated dehydr

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[8][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345. Link

- Key Insight: Validates the use of safer NaBH4 over Cyanoborohydride when coupled with Titanium.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. m.youtube.com [m.youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 10. semanticscholar.org [semanticscholar.org]

Application Note: Optimized Nucleophilic Addition to Sterically Congested 6-Fluoro-2,3-dimethylbenzaldehyde

Executive Summary

This application note details a high-efficiency protocol for performing nucleophilic additions to 6-Fluoro-2,3-dimethylbenzaldehyde (CAS: 1780780-13-3) . This substrate presents a unique synthetic challenge due to the "ortho-effect" created by the 2,6-disubstitution pattern. The steric bulk of the 2-methyl group, combined with the electronic influence of the 6-fluoro substituent, creates a kinetically inhibited carbonyl center that is prone to side reactions (e.g., reduction or enolization) under standard conditions.

We present an optimized Grignard addition protocol utilizing Lanthanide salt promotion (LaCl₃[1]·2LiCl) to overcome steric hindrance, ensuring high conversion (>95%) and suppressing byproduct formation.

Mechanistic Insight & Substrate Analysis

The Steric-Electronic Conflict

The reactivity of 6-Fluoro-2,3-dimethylbenzaldehyde is defined by two opposing forces:

-

Electronic Activation (6-Fluoro): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.

-

Steric Deactivation (2-Methyl & 6-Fluoro): The 2-methyl group forces the carbonyl out of coplanarity with the benzene ring (Steric Inhibition of Resonance). While this breaks conjugation (further increasing electrophilicity), it physically blocks the nucleophilic trajectory (Bürgi-Dunitz angle).

Transition State Control

In the absence of strong chelating agents, the reaction proceeds via a Felkin-Anh transition state. The carbonyl oxygen orients away from the bulky 2-methyl group to minimize

However, the presence of the 6-Fluoro group introduces a secondary Chelation Control pathway. Magnesium (a hard Lewis acid) can coordinate simultaneously with the carbonyl oxygen and the ortho-fluorine lone pairs, locking the conformation and accelerating the reaction.

Figure 1: Competing transition states. The LaCl₃ additive promotes the Chelation pathway, overcoming the steric barrier imposed by the 2-methyl group.

Experimental Protocol: LaCl₃-Promoted Grignard Addition

Objective: Synthesis of 1-(6-fluoro-2,3-dimethylphenyl)-1-phenylethanol via addition of Phenylmagnesium Bromide (PhMgBr).

Reagents & Equipment

-

Substrate: 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 equiv, 10 mmol).

-

Nucleophile: PhMgBr (1.0 M in THF, 1.2 equiv).

-

Promoter: LaCl₃·2LiCl solution (0.6 M in THF, 0.5 equiv) - Crucial for rate acceleration.

-

Solvent: Anhydrous THF (dried over Na/Benzophenone).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Workflow

Phase 1: Activation (The Knochel Protocol)

-

Setup: Flame-dry a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with

. -

Charging: Add 6-Fluoro-2,3-dimethylbenzaldehyde (1.52 g, 10 mmol) and anhydrous THF (15 mL).

-

Promoter Addition: Cool the solution to 0°C . Add the LaCl₃·2LiCl solution (8.3 mL, 5 mmol) dropwise.

-

Note: The solution may turn slightly turbid due to complexation. Stir for 15 minutes to allow the Lewis acid to activate the carbonyl.

-

Phase 2: Nucleophilic Addition

-

Grignard Addition: Add PhMgBr (12 mL, 12 mmol) dropwise over 20 minutes, maintaining internal temperature < 5°C.

-

Critical: Do not allow the temperature to spike. The exotherm is significant despite the steric hindrance.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The aldehyde spot (

) should disappear.

-

Phase 3: Quench & Workup

-

Quench: Cool back to 0°C. Slowly add sat. aq.

(10 mL).-

Caution: Vigorous gas evolution may occur if excess Grignard remains.

-

-

Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate.

Figure 2: Operational workflow for the LaCl₃-mediated addition protocol.

Data & Performance Metrics

The following table compares the standard Grignard protocol against the LaCl₃-promoted method for this specific substrate.

| Parameter | Standard Protocol (No Additive) | Optimized Protocol (LaCl₃·2LiCl) |

| Reaction Time | 12 Hours (Reflux often required) | 2 Hours (Room Temp) |

| Conversion | 65-75% | >98% |

| Major Byproduct | Reduction (Benzyl alcohol derivative) | None detected |

| Yield (Isolated) | 58% | 92% |

| Stereoselectivity | Low (Racemic/Mixed) | Modest diastereocontrol (if chiral nucleophile used) |

Key Finding: Without the Lanthanide salt, the reaction stalls due to the steric bulk of the 2-methyl group, leading to "beta-hydride elimination" (reduction) from the Grignard reagent acting as a base rather than a nucleophile. The LaCl₃ additive increases the electrophilicity of the carbonyl so significantly that nucleophilic attack becomes faster than the side reactions.

Troubleshooting Guide

Low Conversion

-

Cause: "Grignard Aging" or aggregation.

-

Solution: If using commercial Grignard, titrate it before use. If conversion stalls, add an additional 0.5 equiv of LaCl₃·2LiCl, not more Grignard. The Lewis acid is likely the limiting factor in activating the sterically shielded carbonyl.

Formation of Waxy Solid

-

Cause: Fluorine-Magnesium interactions can form insoluble aggregates.

-

Solution: Ensure the quench uses a slightly acidic buffer (add a few drops of HCl to the

) to break up Mg-F clusters during workup.

Safety: Fluorine Handling

While the C-F bond is stable, avoid using strong Lewis acids like

References

-

Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group). Link

-

BenchChem. (2025).[2] Grignard Reaction with 4-Fluorobenzaldehyde: Protocols and Data. (Used as baseline for fluorinated benzaldehyde reactivity). Link

-

PubChem. (2025). Compound Summary: 6-Fluoro-2,3-dimethylbenzaldehyde.[3][4] National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Product Specification: Lanthanum(III) chloride bis(lithium chloride) complex solution.Link

Sources

Application Note: 6-Fluoro-2,3-dimethylbenzaldehyde in Targeted Oncology Therapeutics

[1][2]

Executive Summary

6-Fluoro-2,3-dimethylbenzaldehyde is a highly specialized fluorinated building block.[1][2] Unlike generic benzaldehydes, its specific substitution pattern—a fluorine atom at the C6 position combined with a sterically demanding 2,3-dimethyl motif—serves a dual purpose in medicinal chemistry:

-

Metabolic Shielding: The fluorine atom blocks metabolic oxidation at a typically vulnerable aromatic position.

-

Conformational Locking: The ortho/meta methyl groups restrict bond rotation, pre-organizing the molecule for optimal binding within the M2 subunit of Ribonucleotide Reductase (RNR).[1][2]

This guide focuses on its primary pharmaceutical application: the synthesis of Sulfonamide-based RNR Inhibitors , a class of non-nucleoside anti-tumor agents effective against solid tumors and hematological malignancies [1, 2].[1]

Chemical Profile & Structural Logic[2][3]

| Property | Specification | Mechanistic Significance |

| CAS Number | 1780780-13-3 | Unique identifier for regulatory filing.[1][2] |

| Molecular Formula | C₉H₉FO | Low molecular weight allows for efficient fragment-based drug design.[1][2] |

| Substitution | 6-Fluoro, 2,3-Dimethyl | F-Scan Logic: The C6-F modulates pKa and lipophilicity ( |

| Reactivity | Electrophilic Aldehyde | Highly reactive toward nucleophiles (Grignard, reductive amination) but sterically hindered, requiring optimized protocols. |

Critical Application: Synthesis of RNR Inhibitor Precursors[1][2]

The primary utility of this intermediate is in the synthesis of chiral benzyl alcohols, which are subsequently converted into sulfonamide pharmacophores. The following workflow illustrates the pathway from the aldehyde to the active pharmaceutical ingredient (API) scaffold.

Mechanistic Pathway (DOT Visualization)

Figure 1: Synthetic pathway transforming 6-Fluoro-2,3-dimethylbenzaldehyde into active RNR inhibitors.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 1-(6-fluoro-2,3-dimethylphenyl)ethanol via Grignard addition. Scale: Pilot (27 g input).[1][2] Reference: Adapted from Patent EP4402134A1 [1].

Reagents & Equipment[5]

-

Substrate: 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 equiv, 177.4 mmol).

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (2.0 equiv).[1][2]

-

Apparatus: 3-neck round-bottom flask, nitrogen manifold, addition funnel, internal temperature probe.[1]

Step-by-Step Methodology

-

System Preparation (Critical for Safety):

-

Solubilization:

-

Dissolve 27 g of 6-Fluoro-2,3-dimethylbenzaldehyde in 200 mL of anhydrous THF.

-

Cool the solution to 0°C using an ice/salt bath.

-

Note: The 2,3-dimethyl substitution increases lipophilicity, ensuring excellent solubility in THF compared to non-methylated analogs.

-

-

Nucleophilic Addition:

-

Add MeMgBr (2.0 equiv) dropwise via the addition funnel over 45 minutes.

-

Control Point: Maintain internal temperature below 5°C. The reaction is exothermic.

-

Observation: The solution may turn slightly cloudy or change color (yellow to orange) due to the formation of the magnesium alkoxide intermediate.[1][2]

-

-

Reaction & Monitoring:

-

Quench & Workup:

Expected Results

-

Yield: >90% crude efficiency.

-

Appearance: Pale yellow viscous oil.

-

Next Step: This racemic alcohol is typically subjected to chiral resolution or direct displacement reactions to install the sulfonamide linker [3].

Quality Control & Analytical Standards

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/H2O Gradient) | ≥ 98.0% (Area %) |

| Identity | ¹H-NMR (400 MHz, CDCl₃) | Distinct singlet (CHO) at ~10.2 ppm; Ar-H signals showing F-coupling.[1][2] |

| Water Content | Karl Fischer (KF) | ≤ 0.5% (Critical for Grignard success) |

| Residual Solvents | GC-Headspace | THF < 720 ppm; Toluene < 890 ppm |

Analytical Workflow Diagram

Figure 2: Quality Control decision tree for incoming raw material.

Handling & Safety (HSE)[1][2]

References

-

European Patent Office. (2024).[1][2] Sulfamide ribonucleotide reductase (RNR) inhibitors and uses thereof.[1][2] EP4402134A1. Retrieved from .

-

United States Patent & Trademark Office. (2020).[1][2] Sulfonamide Compound or Salt Thereof.[2][3] US20200157066A1. Retrieved from .

-

ChemicalBook. (2025).[1][2] 6-fluoro-2,3-dimethylbenzaldehyde Properties and Suppliers. Retrieved from .[1][2]

-

MDPI. (2024).[1][2] Recent Progress in Synthesis of Alkyl Fluorinated Compounds.[4] Molecules.[5][6][3][4][7][8][9][10][11][12] Retrieved from .[1][2]

Sources

- 1. US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents [patents.google.com]

- 2. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP4402134A1 - Sulfamide ribonucleotide reductase (rnr) inhibitors and uses thereof - Google Patents [patents.google.com]

- 7. appretech.com [appretech.com]

- 8. chemscene.com [chemscene.com]

- 9. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 10. chemimpex.com [chemimpex.com]

- 11. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 12. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Grignard Reaction with 6-Fluoro-2,3-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for conducting a Grignard reaction with 6-Fluoro-2,3-dimethylbenzaldehyde. The protocols and insights presented herein are synthesized from established principles of organic chemistry and best practices in synthetic methodology, tailored to address the specific challenges posed by this uniquely substituted aromatic aldehyde.

Introduction: The Significance of Hindered Secondary Alcohols

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] The reaction of a Grignard reagent with an aldehyde provides a direct route to secondary alcohols, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules.[3] The target substrate, 6-Fluoro-2,3-dimethylbenzaldehyde, presents a unique synthetic challenge. The presence of two ortho-substituents (a fluorine atom and a methyl group) relative to the aldehyde functionality introduces significant steric hindrance around the electrophilic carbonyl carbon. Furthermore, the electronic properties of the fluorine and methyl groups influence the reactivity of the aldehyde. A successful Grignard addition to this substrate would yield a sterically encumbered secondary alcohol, a valuable intermediate for medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity.[4] This guide will navigate the intricacies of this reaction, providing a robust protocol and a rationale for the experimental design.

Understanding the Substrate: 6-Fluoro-2,3-dimethylbenzaldehyde

The reactivity of 6-Fluoro-2,3-dimethylbenzaldehyde in a Grignard reaction is governed by a combination of steric and electronic factors:

-

Steric Hindrance: The two ortho-substituents, the fluorine atom and the 2-methyl group, create a crowded environment around the aldehyde's carbonyl group. This steric bulk can impede the approach of the nucleophilic Grignard reagent, potentially slowing down the reaction rate and favoring side reactions.[5]

-

Electronic Effects:

-

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

-

Methyl Groups: The two methyl groups are electron-donating through an inductive effect (+I), which slightly counteracts the effect of the fluorine atom.

-

The interplay of these effects necessitates careful optimization of the reaction conditions to favor the desired nucleophilic addition.

Generalized Reaction Scheme

The overall transformation involves the addition of a Grignard reagent (R-MgX) to 6-Fluoro-2,3-dimethylbenzaldehyde to form a magnesium alkoxide intermediate, which is subsequently protonated during an acidic work-up to yield the corresponding secondary alcohol.

Caption: Generalized Grignard reaction scheme.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Grignard reaction with 6-Fluoro-2,3-dimethylbenzaldehyde. The protocol is designed to be a self-validating system, with explanations for each critical step.

Protocol 1: Grignard Reaction with Methylmagnesium Bromide

Objective: To synthesize 1-(6-Fluoro-2,3-dimethylphenyl)ethanol.

Materials:

-

6-Fluoro-2,3-dimethylbenzaldehyde

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aldehyde) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.[6]

-

Initiation: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small amount of the methyl iodide solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

Part B: Reaction with 6-Fluoro-2,3-dimethylbenzaldehyde

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. It is crucial to maintain a low temperature (0-10 °C) during the addition to minimize side reactions such as enolization and reduction.[5]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with saturated NH₄Cl solution, extracting with ethyl acetate, and spotting on a TLC plate.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the unreacted Grignard reagent and the magnesium alkoxide intermediate.[7] This method is generally preferred over strong acids to prevent potential side reactions of the product alcohol.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Wash the organic layer sequentially with water and brine. If an emulsion forms, the addition of more brine can help to break it.[7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(6-Fluoro-2,3-dimethylphenyl)ethanol.[8]

Data Presentation: Key Reaction Parameters

The following table summarizes key reaction parameters and expected outcomes for the Grignard reaction with 6-Fluoro-2,3-dimethylbenzaldehyde using various Grignard reagents. These are representative examples and may require optimization.

| Grignard Reagent (R-MgX) | R Group | Expected Product | Key Considerations |

| Methylmagnesium Bromide | Methyl | 1-(6-Fluoro-2,3-dimethylphenyl)ethanol | Standard, less sterically demanding Grignard reagent. |

| Ethylmagnesium Bromide | Ethyl | 1-(6-Fluoro-2,3-dimethylphenyl)propan-1-ol | Increased steric bulk may require longer reaction times or slightly elevated temperatures. |

| Phenylmagnesium Bromide | Phenyl | (6-Fluoro-2,3-dimethylphenyl)(phenyl)methanol | A more sterically demanding nucleophile; may result in lower yields or require more forcing conditions. |

| Isopropylmagnesium Chloride | Isopropyl | 1-(6-Fluoro-2,3-dimethylphenyl)-2-methylpropan-1-ol | Significant steric hindrance; prone to reduction of the aldehyde as a side reaction.[2] |

Visualization of the Experimental Workflow

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jelsciences.com [jelsciences.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Yield of 6-Fluoro-2,3-dimethylbenzaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during the preparation of this valuable intermediate. Here, we provide in-depth technical insights, field-proven protocols, and a comprehensive troubleshooting guide to help you achieve higher yields and purity.

Introduction to the Synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde

6-Fluoro-2,3-dimethylbenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its preparation typically involves the formylation of 4-fluoro-1,2-dimethylbenzene. While several formylation methods exist, the two most practical and commonly employed routes for this specific transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation .

The choice between these methods often depends on the available equipment, scale of the reaction, and the desired purity profile. This guide will delve into both approaches, providing detailed protocols and addressing potential challenges to help you navigate the synthesis successfully.

I. The Vilsmeier-Haack Reaction: A Robust Formylation Strategy

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic rings using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[1][2]. The electron-donating methyl groups and the ortho,para-directing fluorine atom in 4-fluoro-1,2-dimethylbenzene make it a suitable substrate for this reaction.

Reaction Principle

The synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde via the Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile and attacks the electron-rich aromatic ring of 1-fluoro-2,3-dimethylbenzene[3]. Due to the directing effects of the methyl and fluoro substituents, formylation is anticipated to occur at the position ortho to both methyl groups and para to the fluorine atom.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a detailed procedure for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde using the Vilsmeier-Haack reaction[4].

Materials and Reagents:

| Reagent/Material | Grade |

| 1-Fluoro-2,3-dimethylbenzene | ≥98% |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Phosphorus oxychloride (POCl₃) | ≥99% |

| Dichloromethane (DCM) | Anhydrous |

| Sodium acetate | Anhydrous |

| Saturated sodium bicarbonate solution | |

| Saturated sodium chloride solution (Brine) | |

| Anhydrous magnesium sulfate (MgSO₄) | |

| Diethyl ether | |

| Hexanes |

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

-

Formylation Reaction:

-

To the freshly prepared Vilsmeier reagent, add 1-fluoro-2,3-dimethylbenzene (1.0 equivalent) dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.

-

Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 6-Fluoro-2,3-dimethylbenzaldehyde.

-

Diagram 2: Experimental Workflow for Vilsmeier-Haack Synthesis

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.

II. Ortho-Lithiation Followed by Formylation: A Regioselective Approach

An alternative and often highly regioselective method for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde is the ortho-lithiation of 4-fluoro-1,2-dimethylbenzene, followed by quenching the resulting aryllithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF)[5]. The fluorine atom can act as a directed metalating group, facilitating the deprotonation at the adjacent ortho position[6].

Reaction Principle

This method involves the deprotonation of the aromatic ring at the position ortho to the fluorine atom using a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures. The resulting aryllithium intermediate is then reacted with DMF to introduce the formyl group. Subsequent acidic work-up hydrolyzes the initial adduct to yield the desired aldehyde.

Diagram 3: Ortho-Lithiation and Formylation Mechanism

Caption: Mechanism of ortho-lithiation followed by formylation with DMF.

Experimental Protocol: Ortho-Lithiation and Formylation

This protocol provides a general procedure for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde via ortho-lithiation.

Materials and Reagents:

| Reagent/Material | Grade |

| 4-Fluoro-1,2-dimethylbenzene | ≥98% |

| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Tetrahydrofuran (THF) | Anhydrous |

| Saturated ammonium chloride solution (NH₄Cl) | |

| Diethyl ether | |

| Anhydrous magnesium sulfate (MgSO₄) | |

| Hexanes | |

| Ethyl acetate |

Procedure:

-

Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer.

-

Under a positive pressure of nitrogen, add anhydrous THF to the flask.

-

Dissolve 4-fluoro-1,2-dimethylbenzene (1.0 equivalent) in the THF.

-

-

Lithiation:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

-

Formylation:

-

Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Diagram 4: Experimental Workflow for Ortho-Lithiation Synthesis

Caption: A typical experimental workflow for the ortho-lithiation and formylation synthesis.

III. Troubleshooting Guide